2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid
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Overview
Description
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a synthetic organic compound that features a pyrrole ring substituted with a chloro and ethyl group, an amido linkage, and a fluorobenzoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Substitution reactions: Introduction of the chloro and ethyl groups onto the pyrrole ring using electrophilic aromatic substitution.
Amidation: Coupling the substituted pyrrole with 6-fluorobenzoic acid through an amide bond formation, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the amido group, potentially converting it to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for compounds like 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid would depend on its specific biological target. Generally, such compounds could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-benzoic acid: Lacks the fluorine atom, which could affect its biological activity and chemical reactivity.
2-(4-chloro-1-methyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid: Substitution of the ethyl group with a methyl group, potentially altering its pharmacokinetic properties.
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-chlorobenzoic acid: Replacement of the fluorine with chlorine, which could impact its electronic properties and reactivity.
Uniqueness
The presence of both chloro and fluoro substituents in 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid may confer unique electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c1-2-18-7-8(15)6-11(18)13(19)17-10-5-3-4-9(16)12(10)14(20)21/h3-7H,2H2,1H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHOJIYVXMKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=C(C(=CC=C2)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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